BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling Pseudolaric Acid C2: A Technical
Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: pseudolaric acid C2
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Abstract

Pseudolaric acid C2 is a diterpenoid of significant interest, isolated from the root bark of the
golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This
document provides a comprehensive technical overview of its discovery, detailed isolation
protocols, and physicochemical properties. It also explores its biological activities, primarily as
an antifungal and antitumor agent, through the disruption of microtubule polymerization.[2]
Methodologies for key experiments are detailed, and quantitative data is presented in
structured tables for clarity. Signaling pathways and experimental workflows are illustrated
using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and Sourcing

Pseudolaric acid C2 was first isolated and characterized as part of a broader investigation into
the chemical constituents of the root bark of Pseudolarix amabilis, a tree used in traditional
Chinese medicine.[1] This natural product is a member of the pseudolaric acid family, which
includes other bioactive diterpenoids such as pseudolaric acids A and B.

Physicochemical Properties

Pseudolaric acid C2 is a structurally complex diterpenoid. Its fundamental properties are
summarized in the table below.
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Property Value Reference
Molecular Formula C22H260s [2]
Molecular Weight 418.4 g/mol [2]
CAS Number 82508-35-8 [2]
Class Diterpenoid [2]

Experimental Protocols
Isolation and Purification of Pseudolaric Acid C2

The following protocol outlines the general methodology for the isolation and purification of
pseudolaric acid C2 from the root bark of Pseudolarix amabilis. This process involves
extraction, fractionation, and chromatographic separation.

Workflow for the Isolation of Pseudolaric Acid C2

Click to download full resolution via product page
Caption: General workflow for the isolation and purification of pseudolaric acid C2.
Detailed Steps:
o Extraction:

o Air-dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol

at room temperature for an extended period (e.g., 3 x 7 days).

o The ethanolic extracts are combined, filtered, and concentrated under reduced pressure to

yield a crude extract.
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¢ Fractionation:

o The crude ethanol extract is suspended in water and subjected to successive liquid-liquid
partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and
n-butanol.

o The ethyl acetate fraction, which is enriched with diterpenoids, is collected and
concentrated.

o Chromatographic Separation:
o The ethyl acetate fraction is subjected to silica gel column chromatography.

o The column is eluted with a gradient of chloroform and methanol, starting with a low
polarity and gradually increasing the methanol concentration.

o Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable
solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light or with a
staining agent (e.g., vanillin-sulfuric acid).

o Fractions containing pseudolaric acid C2 are pooled and further purified by preparative
high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase
such as methanol-water to yield the pure compound.

Spectroscopic Characterization

The structure of pseudolaric acid C2 is confirmed by various spectroscopic methods. While a
complete, assigned dataset is not readily available in recent literature, the following represents
the types of data that would be collected.
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Spectroscopic Data Description

The proton NMR spectrum would show

characteristic signals for olefinic protons,
1H-NMR _

protons adjacent to carbonyl groups and

oxygenated carbons, and methyl groups.

The carbon NMR spectrum would reveal the

presence of carbonyl carbons (in carboxylic acid
BC-NMR o

and ester groups), olefinic carbons, carbons

bearing oxygen atoms, and aliphatic carbons.

High-resolution mass spectrometry would be
Mass Spectrometry (MS) used to determine the exact mass and confirm

the molecular formula (C22H260s).

Biological Activity and Mechanism of Action

Pseudolaric acid C2 exhibits a range of biological activities, with its antifungal and antitumor
properties being the most notable.[2]

Antifungal and Antitumor Activity

While specific quantitative data for pseudolaric acid C2 is limited in publicly available
literature, it is known to contribute to the overall bioactivity of the extracts from which it is
derived. Its mechanism of action is believed to be similar to that of the more extensively studied
pseudolaric acid B.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for pseudolaric acids is the disruption of microtubule
polymerization.[2] This interference with the cytoskeleton leads to cell cycle arrest and
apoptosis in both fungal and cancer cells.

Signaling Pathway for Pseudolaric Acid-Induced Apoptosis

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b3029899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12141871/
https://www.benchchem.com/product/b3029899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12141871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

.

/Drug-Target Interaction\

Pseudolaric Acid C2

Tubulin

-

\-

Microtubule Polymerization
Inhibited

Cellulaxv Effects

Mitotic Spindle
Disruption

G2/M Phase
Cell Cycle Arrest

J

psis Induction

Apopt

Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of action for pseudolaric acid C2 |leading to apoptosis.
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Conclusion

Pseudolaric acid C2 is a bioactive diterpenoid with significant potential for further investigation
in drug discovery and development. Its isolation from Pseudolarix amabilis provides a basis for
obtaining this compound for research purposes. The detailed protocols and understanding of its
mechanism of action presented in this guide are intended to support researchers in their
exploration of pseudolaric acid C2 and its therapeutic applications. Further studies are
warranted to fully quantify its biological activities and elucidate its complete spectroscopic
profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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